

A Comparative Guide to CCK-1 Receptor Ligands: GI 181771 vs. Devazepide

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Compound of Interest

Compound Name: GI 181771

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This guide provides a detailed comparison of the cholecystokinin-1 (CCK-1) receptor agonist **GI 181771** and the CCK-1 receptor antagonist devazepide. The information presented is curated from publicly available experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.

Introduction

The cholecystokinin-1 (CCK-1) receptor, a G-protein coupled receptor predominantly found in the gastrointestinal system, plays a crucial role in regulating satiety, gallbladder contraction, and pancreatic enzyme secretion. Its modulation presents a therapeutic target for various conditions, including obesity and gastrointestinal disorders. This guide focuses on two key modulators:

- **GI 181771:** A novel, orally active and full agonist for the CCK-1 receptor, investigated for its potential in treating obesity.
- **Devazepide:** A potent and selective antagonist of the CCK-1 receptor, which has been studied for its effects on appetite stimulation and other gastrointestinal functions.

This document will delve into their comparative binding affinities, functional potencies, in vivo effects, and the underlying signaling mechanisms.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of **GI 181771** and devazepide at the CCK-1 receptor.

Table 1: Binding Affinity at CCK Receptors

Compound	Receptor	Species/Tissue	Assay Type	Radioligand	Value	Citation
GI 181771	CCK-1	-	Competition Binding	¹²⁵ I-BDZ-1	Ki = 104.7 ± 19.6 nM	[1]
CCK-1	-	Competition Binding	¹²⁵ I-CCK	IC ₅₀ = 105 ± 13 nM		
CCK-2	-	Competition Binding	¹²⁵ I-BDZ-2	Ki = 5.1 ± 1.6 nM	[1]	
CCK-2	-	Competition Binding	¹²⁵ I-CCK	IC ₅₀ = 5.6 ± 0.1 nM		
Devazepide	CCK-1	Rat Pancreas	Competition Binding	-	IC ₅₀ = 81 pM	[2]
CCK-1	Bovine Gallbladder	Competition Binding	-	IC ₅₀ = 45 pM	[2]	
CCK-1	Guinea Pig Brain	Competition Binding	-	IC ₅₀ = 245 nM	[2]	

Table 2: Functional Activity at CCK-1 Receptor

Compound	Activity Type	Assay	Key Finding	Citation
GI 181771	Full Agonist	Calcium Mobilization	Elicited a maximal response equivalent to the natural agonist, CCK.	[1]
Devazepide	Antagonist	Amylase Release Inhibition	Inhibited CCK-8-stimulated amylase release from rat pancreatic acini.	

In Vivo Efficacy and Effects

GI 181771 (Agonist):

- Primary Indication Studied: Obesity.[3]
- Effects on Gastric Function: In healthy volunteers, a 1.5-mg oral solution of **GI 181771X** significantly delayed the emptying of solid foods and increased fasting gastric volumes.[4]
- Clinical Trial Outcome: Despite its effects on gastric emptying, a 24-week clinical trial in obese patients did not demonstrate significant weight loss.[3]
- Safety Profile: Showed an acceptable safety profile in human studies, with predominantly gastrointestinal adverse events.[4] However, species-specific pancreatic toxicity was observed in rodents at high doses, which was not seen in monkeys or reported in human trials.[3]

Devazepide (Antagonist):

- Primary Effect: Appetite stimulation.
- Effects on Food Intake: Devazepide has been shown to increase food intake in rats.[5] For instance, intracerebroventricular administration of devazepide in rats produced a dose-

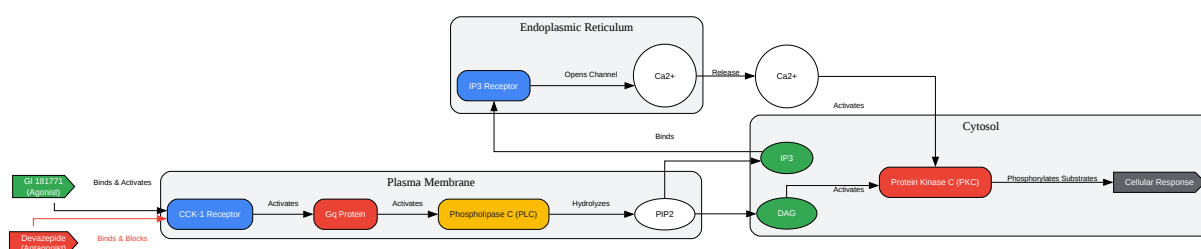
related increase in food intake, with doses of 1, 10, and 25 ng significantly increasing consumption.[6][7] In male Zucker rats, devazepide also significantly increased food intake.[8]

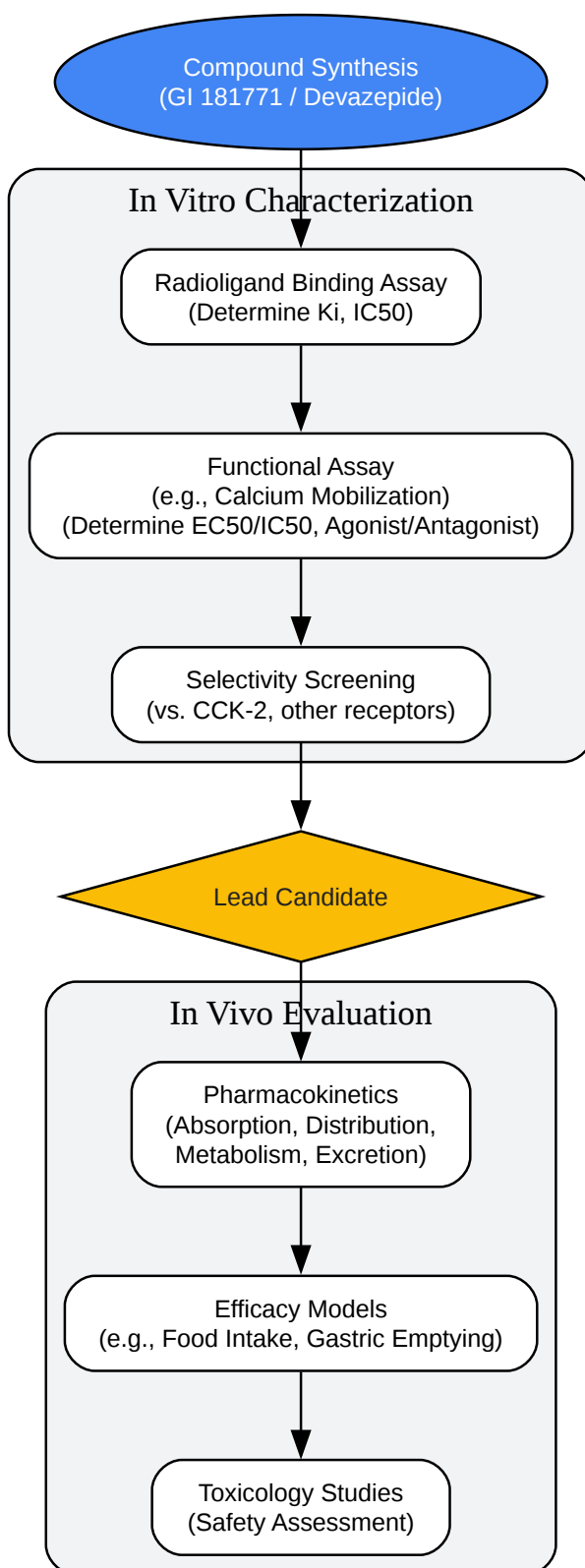
- Other In Vivo Effects: Oral administration of devazepide in mice on a lithogenic diet accelerated cholesterol crystallization and gallstone formation by impairing gallbladder emptying.[9]

Signaling Pathways and Experimental Workflows

CCK-1 Receptor Signaling Pathway

Activation of the CCK-1 receptor by an agonist like **GI 181771** initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic calcium, along with DAG, activates Protein Kinase C (PKC), leading to downstream cellular responses.





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